molecular formula C11H10N2O3 B12052436 2-(4-Nitrophenyl)-N-(prop-2-yn-1-yl)acetamide

2-(4-Nitrophenyl)-N-(prop-2-yn-1-yl)acetamide

Cat. No.: B12052436
M. Wt: 218.21 g/mol
InChI Key: PFEMWFSXXRTNBF-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-N-(prop-2-yn-1-yl)acetamide is an organic compound with the molecular formula C11H10N2O3 It is characterized by the presence of a nitrophenyl group and a propynyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-N-(prop-2-yn-1-yl)acetamide typically involves the reaction of 4-nitroaniline with propargyl bromide in the presence of a base, followed by acetylation. The reaction conditions often include:

    Solvent: Commonly used solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH) is used to deprotonate the amine group.

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-N-(prop-2-yn-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-(4-Nitrophenyl)-N-(prop-2-yn-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-N-(prop-2-yn-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the acetamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitrophenyl)-N-(prop-2-yn-1-yl)carbamate
  • 2-(4-Nitrophenyl)-N-(prop-2-yn-1-yl)urea
  • 2-(4-Nitrophenyl)-N-(prop-2-yn-1-yl)thioacetamide

Uniqueness

2-(4-Nitrophenyl)-N-(prop-2-yn-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitrophenyl and propynyl groups allows for diverse chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

2-(4-nitrophenyl)-N-prop-2-ynylacetamide

InChI

InChI=1S/C11H10N2O3/c1-2-7-12-11(14)8-9-3-5-10(6-4-9)13(15)16/h1,3-6H,7-8H2,(H,12,14)

InChI Key

PFEMWFSXXRTNBF-UHFFFAOYSA-N

Canonical SMILES

C#CCNC(=O)CC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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